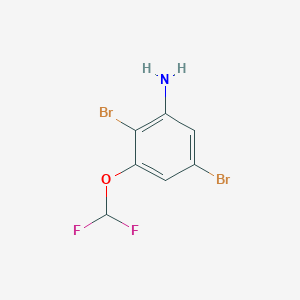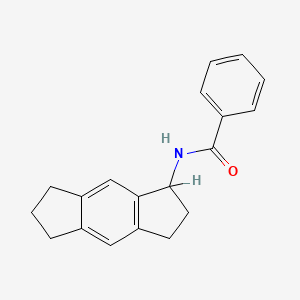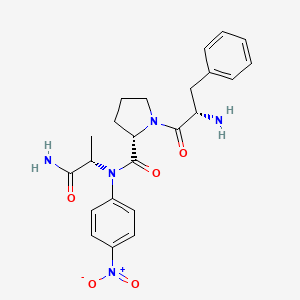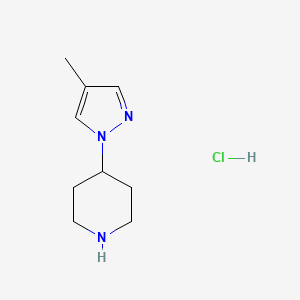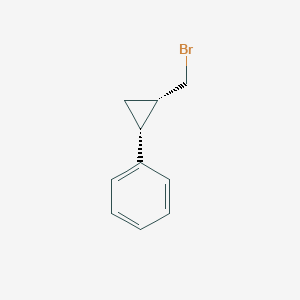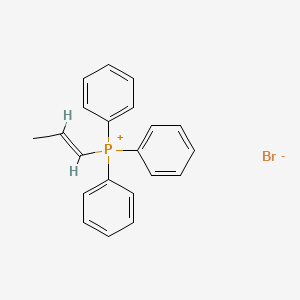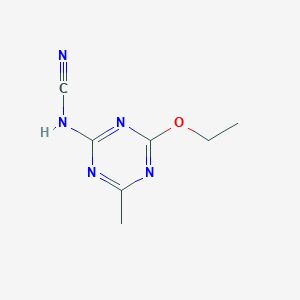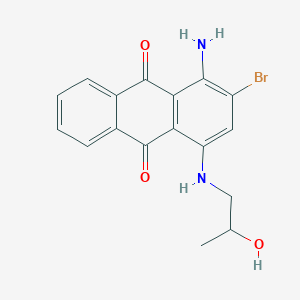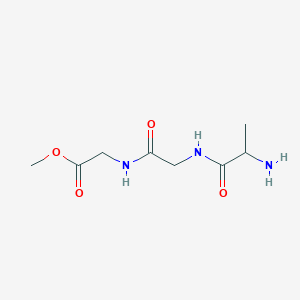
Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester is an organic compound with the molecular formula C14H18O6 It is a derivative of benzenepropanoic acid, featuring three methoxy groups attached to the benzene ring and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester typically involves the esterification of 2,4,5-trimethoxybenzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,5-trimethoxybenzenepropanoic acid or 2,4,5-trimethoxybenzophenone.
Reduction: Formation of 2,4,5-trimethoxybenzenepropanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality play a crucial role in its reactivity and interactions. It can act as a substrate for enzymatic reactions or as a ligand for binding to receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanoic acid, ethyl ester: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
3,4,5-Trimethoxybenzenepropanoic acid: Similar structure but without the ethyl ester group.
Uniqueness
Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester is unique due to the presence of both methoxy groups and an ethyl ester functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H20O5 |
|---|---|
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
ethyl 3-(2,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O5/c1-5-19-14(15)7-6-10-8-12(17-3)13(18-4)9-11(10)16-2/h8-9H,5-7H2,1-4H3 |
Clé InChI |
UZPVWMQTSRIPCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC(=C(C=C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


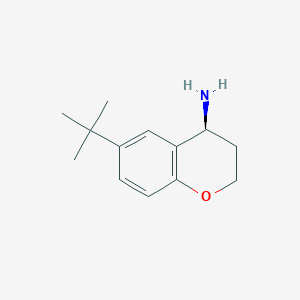

![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
